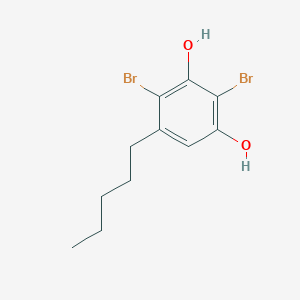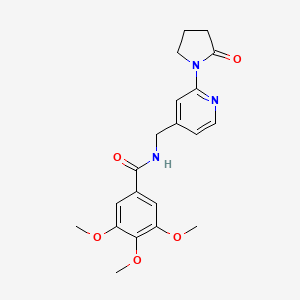
2-(2-Fluorophenoxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Fluorophenoxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is a synthetic organic compound characterized by the presence of a fluorophenoxy group, an azetidine ring, and an isobutylsulfonyl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenoxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidine derivatives.
Introduction of the Isobutylsulfonyl Group: This step often involves sulfonylation reactions using reagents like isobutylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Fluorophenoxy Group: The final step involves the coupling of the fluorophenoxy group to the azetidine ring, which can be achieved through nucleophilic substitution reactions using reagents like 2-fluorophenol and suitable coupling agents.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the isobutylsulfonyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) can facilitate nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
科学研究应用
Medicinal Chemistry: It may serve as a lead compound or intermediate in the development of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules.
Biological Studies: Its unique structure allows for the exploration of its interactions with biological targets, aiding in the understanding of biochemical pathways.
Industrial Applications:
作用机制
The mechanism of action of 2-(2-Fluorophenoxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenoxy group could enhance binding affinity through hydrophobic interactions, while the azetidine ring might contribute to the compound’s overall stability and bioavailability.
相似化合物的比较
- 2-(2-Fluorophenoxy)-1-(3-(methylsulfonyl)azetidin-1-yl)ethanone
- 2-(2-Fluorophenoxy)-1-(3-(ethylsulfonyl)azetidin-1-yl)ethanone
- 2-(2-Fluorophenoxy)-1-(3-(propylsulfonyl)azetidin-1-yl)ethanone
Comparison:
- Structural Differences: The primary difference lies in the alkyl group attached to the sulfonyl moiety (isobutyl vs. methyl, ethyl, or propyl).
- Reactivity: The size and branching of the alkyl group can influence the compound’s reactivity and steric properties.
- Applications: While similar compounds may share some applications, the specific properties of the isobutylsulfonyl group can impart unique characteristics, such as improved solubility or altered biological activity.
This detailed article provides a comprehensive overview of 2-(2-Fluorophenoxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
2-(2-fluorophenoxy)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4S/c1-11(2)10-22(19,20)12-7-17(8-12)15(18)9-21-14-6-4-3-5-13(14)16/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQBYOXHRLXNTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)COC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,2S,6S,7R,8R)-4-Azatricyclo[5.2.2.02,6]undecan-8-ol;hydrochloride](/img/structure/B2499248.png)
![2-(2-(2,5-dimethylphenyl)-2-oxoethyl)-4-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2499249.png)
![(Z)-3-phenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2499250.png)
![2-[(3-methylbutyl)sulfanyl]-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2499252.png)

![2-chloro-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2499255.png)

![N'-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]isonicotinohydrazide](/img/structure/B2499257.png)
![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide](/img/structure/B2499259.png)
![8-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2499261.png)

![N-(1-cyanocyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propanamide](/img/structure/B2499265.png)
